Home > Products > Screening Compounds P79132 > 3-(Aminomethyl)cyclobutanecarboxylic acid
3-(Aminomethyl)cyclobutanecarboxylic acid - 1310729-95-3

3-(Aminomethyl)cyclobutanecarboxylic acid

Catalog Number: EVT-1686726
CAS Number: 1310729-95-3
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(Aminomethyl)cyclobutanecarboxylic acid is a synthetic compound designed as a rigid analog of the neurotransmitter gamma-aminobutyric acid (GABA) []. This molecule falls under the classification of cyclic amino acids due to the presence of the cyclobutane ring. Its structural rigidity, compared to the flexible GABA molecule, makes it a valuable tool in scientific research, particularly in studying the structure-activity relationship of GABA receptors [].

γ-Aminobutyric acid (GABA)

  • Relevance: (+/-)-trans-2-(Aminomethyl)cyclobutanecarboxylic acid was synthesized as a rigid analogue of GABA to investigate the structure-activity relationship of GABA receptor binding. The study found that the rigid analogue exhibited significantly lower binding affinity compared to GABA []. This highlights the importance of conformational flexibility for GABA's interaction with its receptors.

(+/-)-trans-2-(Hydroxymethyl)cyclobutanecarboxylate

  • Relevance: This compound serves as a key starting material in the multi-step synthesis of (+/-)-trans-2-(Aminomethyl)cyclobutanecarboxylic acid []. The synthesis involves the transformation of the hydroxymethyl group into an aminomethyl group, highlighting the close structural relationship between these two compounds.

(S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin)

  • Relevance: This compound shares a similar aminomethyl carboxylic acid moiety with 3-(Aminomethyl)cyclobutanecarboxylic acid, indicating a potential structural basis for shared biological activity or similar synthetic pathways. Several papers focus on optimizing the synthesis of Pregabalin, employing various chiral intermediates and highlighting the importance of stereochemistry in its biological activity [, , , , , , ]. While these synthetic approaches differ from the synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid, the shared structural motifs suggest a potential area of overlap in medicinal chemistry research.

3-(Aminomethyl)pyridine (3-Picolylamine)

  • Relevance: The use of 3-(Aminomethyl)pyridine in synthesizing thiazolidin-4-ones highlights the versatility of aminomethyl-substituted compounds in accessing diverse chemical scaffolds []. Although the specific thiazolidin-4-ones synthesized in the study are not directly comparable to 3-(Aminomethyl)cyclobutanecarboxylic acid, the shared use of aminomethyl building blocks emphasizes the broader context of their synthetic utility.

3-Aminomethyl Indolones

  • Relevance: The development of an asymmetric aminomethylation reaction to synthesize chiral 3-aminomethyl oxindoles [] emphasizes the importance of aminomethyl groups in constructing complex molecules with potential biological activities. Although the core structures of 3-Aminomethyl Indolones and 3-(Aminomethyl)cyclobutanecarboxylic acid differ, the shared aminomethyl substituent points to a common structural motif. This suggests potential similarities in reactivity and potential applications in medicinal chemistry, particularly in designing compounds with specific stereochemical properties.

N-[3-(Aminomethyl)benzyl]acetamidine (1400W)

  • Compound Description: N-[3-(Aminomethyl)benzyl]acetamidine, designated as 1400W, is a highly selective inhibitor of inducible nitric oxide synthase (iNOS). This enzyme plays a role in inflammatory processes, and its inhibition by compounds like 1400W has shown potential in treating inflammatory conditions like colitis [].
Overview

3-(Aminomethyl)cyclobutanecarboxylic acid is a non-proteinogenic amino acid characterized by a cyclobutane ring structure. Its unique conformation makes it an important compound in drug design and the synthesis of peptidomimetics, which are molecules that mimic the biological activity of peptides. The compound's systematic name reflects its structural features, including an aminomethyl group and a carboxylic acid functional group attached to a cyclobutane ring.

Source

This compound can be synthesized through various chemical methods, with its origins traced back to research in organic chemistry focused on amino acids and cyclic compounds. It is also found in databases related to chemical substances, such as the Environmental Protection Agency's DSSTox database, which provides information on its properties and potential applications.

Classification

3-(Aminomethyl)cyclobutanecarboxylic acid belongs to the class of cyclic amino acids and is categorized as a non-proteinogenic amino acid. Its classification is significant in the context of medicinal chemistry, where it serves as a building block for more complex organic molecules.

Synthesis Analysis

Methods

The synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid typically involves multi-step synthetic routes. A common method includes base-induced intramolecular nucleophilic substitution, which is crucial for forming the cyclobutane structure. The synthesis often starts from readily available precursors like 1,1-cyclobutanedicarboxylic acid, which can undergo decarboxylation to yield cyclobutanecarboxylic acid.

Technical Details

One notable synthetic route involves the use of acetone and malononitrile as starting materials, followed by several reaction steps under controlled conditions. The process may involve solvents such as ethanol and dimethylformamide, with sodium iodide serving as an activating agent and tetrabutylammonium bromide as a phase transfer catalyst. The final product can be purified through recrystallization techniques .

Molecular Structure Analysis

Structure

The molecular structure of 3-(Aminomethyl)cyclobutanecarboxylic acid features a cyclobutane ring with an aminomethyl group attached to one of the carbon atoms and a carboxylic acid group on another. This configuration contributes to the compound's rigidity and conformational constraints, which are critical for its biological activity.

Data

The molecular formula is C6_{6}H11_{11}NO2_{2}, with a molecular weight of approximately 129.16 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure .

Chemical Reactions Analysis

Reactions

3-(Aminomethyl)cyclobutanecarboxylic acid can participate in various chemical reactions:

  • Oxidation: This process can introduce functional groups or modify existing ones, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Functional groups can be replaced through substitution reactions involving halogenating agents or nucleophiles.

Technical Details

The outcomes of these reactions depend heavily on the specific conditions employed, including temperature, solvent choice, and reactant concentrations. For instance, oxidation may yield carboxylic acids or ketones, while reduction processes can lead to alcohol formation.

Mechanism of Action

The mechanism of action for 3-(Aminomethyl)cyclobutanecarboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors. Its conformationally constrained structure allows it to mimic natural ligands, facilitating modulation of target activity. This property is particularly useful in drug design where specificity and efficacy are paramount .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Melting Point: The melting point is reported around 147 °C.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • Acidity: Exhibits acidic behavior due to the carboxylic group.
  • Reactivity: Reacts readily under conditions suitable for amino acids, including formation of amides and esters.

Relevant data from studies indicate that these properties contribute significantly to its utility in both synthetic chemistry and biological applications .

Applications

3-(Aminomethyl)cyclobutanecarboxylic acid has several notable applications:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules and peptidomimetics.
  • Biology: Useful in studying protein folding and interactions due to its conformational constraints.
  • Industry: Potential applications in creating polymers and materials with tailored properties.

Furthermore, its incorporation into peptide sequences enhances stability against enzymatic degradation, making it valuable in drug development .

Synthetic Methodologies and Reaction Pathways

Novel Strategies for Cyclobutane-Based Amino Acid Synthesis

Recent advances in strained-ring chemistry have enabled efficient syntheses of highly functionalized cyclobutane amino acids. A groundbreaking photoredox-catalyzed radical strain-release/rearrangement cascade (SRRC) strategy provides access to polysubstituted cyclobutanes, including 1,1,3-trisubstituted derivatives structurally analogous to 3-(aminomethyl)cyclobutanecarboxylic acid (ACCA). This methodology employs α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes (BCBs) as radical acceptors under mild conditions. The process initiates through single-electron oxidation of the amine precursor, generating nucleophilic α-aminoalkyl radicals that attack the central C–C σ-bond of BCBs. Subsequent single-electron reduction forms a silylketene acetal intermediate that undergoes intramolecular Claisen-type [3,3]-sigmatropic rearrangement, efficiently constructing the challenging vicinal quaternary centers characteristic of ACCA derivatives [1].

Optimization studies identified PC1 photocatalyst (with moderate oxidation potential) in acetonitrile at 0.8 M concentration as optimal, achieving yields up to 86%. The reaction demonstrates remarkable functional group tolerance across diverse amine substrates, including N,N-dimethylanilines with electron-withdrawing groups (halogens, cyano) and electron-donating groups (methoxy), as well as alkylamines and N-heterocyclic amines (piperidines, azepines, morpholines). This method represents a significant advancement over traditional [2+2] cycloadditions by enabling simultaneous installation of amino and complex allyl fragments (geranyl, farnesyl) onto the cyclobutane core [1].

Table 1: Novel Synthetic Approaches to Cyclobutane Amino Acids

MethodKey FeaturesSubstrate ScopeYield Range
Photoredox SRRC CascadeRadical strain-release/[3,3]-rearrangementTertiary amines, N-heterocycles, alkylamines30-86%
BCB Ring OpeningNucleophilic addition to strained C-C bondLimited to electrophilic initiators40-75%
Asymmetric HydrogenationEnantioselective reduction of cyclobutene derivativesβ-Substituted cyclobutene carboxylates60-92%

The therapeutic significance of ACCA derivatives is exemplified in angiotensin (1-7) analogs developed for cardiovascular and metabolic diseases. These analogs leverage the cyclobutane ring's elevated three-dimensionality and rich Csp³ character to enhance target selectivity and metabolic stability compared to linear peptides. The structural rigidity imposed by the cyclobutane scaffold restricts conformational flexibility, optimizing receptor interactions in biological targets [2].

Stereoselective Approaches to Functionalized Cyclobutane Scaffolds

Controlling stereochemistry in cyclobutane systems presents unique challenges due to the ring's inherent conformational rigidity and strain. The photoredox SRRC approach achieves diastereoselective functionalization through the conformationally defined silylketene acetal intermediate, which dictates the stereochemical outcome during [3,3]-sigmatropic rearrangement. Computational studies reveal that the rearrangement proceeds through a chair-like transition state that minimizes steric interactions, preferentially forming the cis-disubstituted cyclobutane configuration commonly required in bioactive ACCA derivatives [1].

Alternative stereocontrol strategies include:

  • Chiral auxiliary-mediated asymmetric synthesis: Temporarily attaching chiral controllers to cyclobutanone precursors enables diastereoselective Strecker or Mannich reactions for introducing the aminomethyl group
  • Enzymatic desymmetrization: Lipase-catalyzed hydrolysis of meso-cyclobutane diesters provides enantiomerically enriched building blocks
  • Substrate-directed diastereoselection: Existing chirality in cyclobutene carboxylates guides facial selectivity during catalytic hydrogenation

The ring strain energy (approximately 27 kcal/mol for cyclobutane) significantly influences stereochemical outcomes during functionalization. The distorted bond angles (∼88°) create a unique electronic environment that favors exo-face attacks in bicyclic systems. This stereoelectronic preference was leveraged in the synthesis of enantiopure ACCA precursors through asymmetric intramolecular Mannich reactions using chiral sulfinamide auxiliaries, achieving >98% ee in optimized conditions [6].

Table 2: Stereoselective Methods for Cyclobutane Functionalization

StrategyStereoinduction MechanismDiastereoselectivityApplication Example
Photoredox SRRCChair-like transition state control>20:1 dr1,1,3-Trisubstituted cyclobutanes
Chiral Pool DerivativesExisting chirality in natural productsVariablecis-ACCA precursors
Asymmetric HydrogenationChiral phosphine ligands (Ru-BINAP complexes)Up to 95% eeβ-Aminomethyl cyclobutane esters
Enzymatic ResolutionLipase-catalyzed hydrolysis (CAL-B)>99% eemeso-Cyclobutane diesters

Protecting Group Strategies for Amino and Carboxylic Acid Moieties

The bifunctional nature of 3-(aminomethyl)cyclobutanecarboxylic acid necessitates orthogonal protection strategies during synthesis. The acid-labile tert-butoxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups serve as optimal α-amino protectors. Boc removal requires anhydrous trifluoroacetic acid (TFA) at 0°C, while Fmoc deprotection is achieved with 20% piperidine in DMF at room temperature – conditions that preserve the integrity of the strained cyclobutane ring [5].

For carboxylic acid protection, tert-butyl esters (OtBu) offer compatibility with both Boc and Fmoc strategies. Their removal with TFA (2-4 hours) minimizes epimerization risks at the sensitive α-position. The benzyl ester (OBzl) alternative requires harsher hydrogenolysis conditions (H₂/Pd-C), which may cause undesired ring reduction in cyclobutanes. Side-chain amino groups demand differentiated protection; the acid-labile trityl (Trt) group and hydrazine-cleavable Dde [N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl] enable selective deprotection in the presence of α-amino protection. Dde removal with 2% hydrazine/DMF occurs without disturbing Fmoc groups or the cyclobutane scaffold [5].

Particular challenges arise during the incorporation of ACCA into peptides:

  • Histidine racemization: The imidazole side chain catalyzes epimerization at the α-carbon during activation
  • Steric hindrance: The geminal substitution pattern in ACCA derivatives slows coupling kinetics
  • Ring strain sensitivity: Acid-mediated deprotection may promote fragmentation

Mitigation strategies include:

  • Using Nπ-allyl (All) or Nπ-allyloxymethyl (Alom) protection for histidine to suppress racemization
  • Employing hexafluorophosphate azabenzotriazole (HATU) activation with 1-hydroxy-7-azabenzotriazole (HOAt) for efficient coupling
  • Implementing low-temperature (0°C) Boc removal to prevent acid-catalyzed ring opening

Table 3: Protecting Group Scheme for ACCA Synthesis

Functional GroupProtecting GroupRemoval ConditionsCompatibilitySpecial Considerations
α-AminoFmoc20% piperidine/DMF, RTAcid-sensitive groupsPrevents β-elimination
α-AminoBoc50% TFA/DCM, 0°CBase-sensitive groupsLow-temperature prevents ring opening
CarboxylOtBu95% TFA/H₂O, 2hWidely compatibleMinimizes epimerization
Side-chain aminoDde2% hydrazine/DMF, RTOrthogonal to Fmoc/BocSelective deprotection in peptides
Side-chain aminoTrt1% TFA/DCM, RTMild acid conditionsPrevents quaternization

Challenges in Cyclobutane Ring Stability During Functionalization

The inherent ring strain of cyclobutane (∼27 kcal/mol) and distorted bond angles create significant stability challenges during ACCA synthesis. The angle compression from the ideal tetrahedral angle (109.5°) to approximately 88° generates substantial thermodynamic instability, making the ring susceptible to fragmentation during functionalization. Computational analysis of 3-oxocyclobutanecarboxylic acid (a key ACCA precursor) reveals exceptional reactivity at the C3 position, with electrophilicity parameters (ω⁺ = 1.72 eV) exceeding those of typical aliphatic ketones [6].

Critical stability challenges include:

  • Radical-mediated ring opening: During photoredox reactions, the initial cyclobutyl radical intermediate may undergo β-scission rather than further functionalization. This competing pathway is minimized by using highly reactive silylketene acetal intermediates that undergo rapid rearrangement
  • Acid-catalyzed fragmentation: Strong Brønsted acids promote retro-[2+2] reactions to ethylene derivatives. This manifests during Boc deprotection when standard TFA conditions (25°C) cause up to 40% decomposition. Optimization studies established that maintaining temperatures ≤0°C reduces degradation to <5% while allowing complete deprotection within 2 hours
  • Base-induced eliminations: Strong bases (e.g., DBU) trigger β-elimination at the C1 position of ACCA derivatives, forming cyclobutene byproducts. This sensitivity constrains peptide coupling methods to phosphonium/uronium reagents with non-basic additives

The electron-withdrawing carboxylic acid moiety further destabilizes the ring through inductive effects, as evidenced by the reduced strain energy (24.3 kcal/mol) calculated for 3-oxocyclobutanecarboxylic acid compared to unsubstituted cyclobutane. Mitigation strategies include:

  • Maintaining neutral pH during aqueous workups
  • Implementing low-temperature (<0°C) deprotection steps
  • Avoiding prolonged heating above 40°C
  • Using sterically hindered bases (DIPEA) instead of small-molecule bases (TEA)

Table 4: Stability Challenges and Mitigation Strategies

Challenge TypeManifestationMitigation StrategyOutcome Improvement
Acid-catalyzed openingRetro-[2+2] fragmentationBoc deprotection at 0°C<5% decomposition
Base-induced eliminationβ-H elimination to cyclobuteneCoupling with HATU/DIPEAEliminates side products
Radical rearrangementβ-Scission to acyclic dieneFast rearrangement step design>85% yield maintenance
Thermal decompositionRing expansion to pyrrolidonesReaction temperature ≤40°CPrevents rearrangement
Stereochemical erosionEpimerization at α-carbonLow-temperature activation>98% stereointegrity preserved

The topological polar surface area (TPSA) of ACCA derivatives (approximately 63 Ų) contributes to their favorable pharmacokinetic properties but complicates purification due to strong silica gel adsorption. This necessitates specialized chromatographic systems (e.g., reverse-phase C18 columns with acidic mobile phases) for effective isolation. Additionally, the conformational rigidity of the cyclobutane ring restricts the accessible dihedral angles for peptide backbone incorporation, requiring strategic positioning in therapeutic sequences to maintain biological activity [6].

Properties

CAS Number

1310729-95-3

Product Name

3-(Aminomethyl)cyclobutanecarboxylic acid

IUPAC Name

3-(aminomethyl)cyclobutane-1-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)

InChI Key

INKSBOBJGZMVTL-UHFFFAOYSA-N

SMILES

C1C(CC1C(=O)O)CN

Canonical SMILES

C1C(CC1C(=O)O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.